2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
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Overview
Description
The compound “2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridin-6-one core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group and an ethanone group .
Synthesis Analysis
The synthesis of similar pyrrolo[3,4-b]pyridin-6-one derivatives has been described in the literature . A multicomponent two-step strategy can be used, involving the mixing of inexpensive starting materials under mild conditions . Another method involves a RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-b]pyridin-6-one core is a bicyclic structure, and the 4-fluorophenyl and ethanone groups are likely to add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups means that it can participate in a wide range of reactions . For example, the ethanone group could potentially undergo reactions such as nucleophilic addition or condensation .Scientific Research Applications
Antitumor Activity
The compound’s structure suggests potential application in antitumor activity . Compounds with similar pyrazolo[3,4-b]pyridin-6-one scaffolds have been identified with anticancer activity against various tumor cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver cancer (HepG2) .
FGFR Kinase Inhibition
Another possible application is as a fibroblast growth factor receptor (FGFR) kinase inhibitor . FGFR is a subfamily of receptor tyrosine kinases that are abnormally expressed in various cancer types and considered promising targets for cancer therapy .
Lead Compound for Drug Development
The compound could serve as a lead compound for further drug development due to its unique structure, which may exhibit high selectivity and good metabolic properties as seen in similar compounds .
Hepatocyte Growth Factor Receptor (c-Met) Inhibition
It may also be used in targeting the hepatocyte growth factor receptor (c-Met) , which is implicated in various cancers and is a target for anticancer drugs .
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, given the reported anticancer activity of similar compounds , it could be interesting to explore the potential of this compound as a novel anticancer agent.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the signaling cascade that leads to cell proliferation and survival .
Biochemical Pathways
The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include the suppression of cell proliferation and survival pathways, leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound exhibits good metabolic characteristics, making it a promising lead for further development . .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by causing cell cycle arrest in the G2/M phase and inducing apoptosis of cancer cells .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQAWWYDRKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone |
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